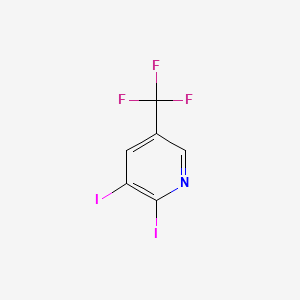

2,3-Diiodo-5-(trifluoromethyl)pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,3-Diiodo-5-(trifluoromethyl)pyridine is a chemical compound with the empirical formula C6H2F3I2N . It is a useful reactant for metal-catalyzed organic reactions .

Synthesis Analysis

The synthesis of this compound and its derivatives has been reported in several studies . For instance, one method involves the synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine from 5-Amino-2-(trifluoromethyl)pyridine .Molecular Structure Analysis

The molecular structure of this compound has been studied using various spectroscopic techniques . The most stable, optimized structure of the molecule was predicted by density functional theory calculations .Chemical Reactions Analysis

The chemical reactions involving this compound have been explored in the context of its use as an intermediate in the synthesis of several crop-protection products .Physical and Chemical Properties Analysis

This compound has a molecular weight of 398.89 g/mol . It has a topological polar surface area of 12.9 Ų and a complexity of 161 .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

2,3-Diiodo-5-(trifluoromethyl)pyridine serves as a versatile intermediate in the synthesis of various pyridine derivatives, crucial for developing pesticides, pharmaceuticals, and agrochemicals. Notable research highlights its use in synthesizing compounds with significant industrial, biological, and medicinal properties, such as 5H-Chromeno[2,3-b]pyridines, through multicomponent reactions, demonstrating its utility in creating biologically active molecules and potential drug candidates with good yields (Y. E. Ryzhkova et al., 2023; M. Elinson et al., 2018).

Coordination Chemistry

Its derivatives, such as 2,6-bis(pyrazolyl)pyridines, have found applications in coordination chemistry, notably in the synthesis of luminescent lanthanide compounds for biological sensing and iron complexes showing unusual thermal and photochemical spin-state transitions. This research underscores the molecule's role in developing functional materials for sensing and catalysis (M. Halcrow, 2005; M. Halcrow, 2014).

Advanced Materials Development

Further exploring its applications, derivatives of this compound have contributed to the advancement of materials science, including the development of blue fluorophores and electroluminescent materials for organic light-emitting diodes (OLEDs). These contributions are pivotal for creating highly efficient and stable lighting and display technologies, demonstrating the compound's significant impact beyond traditional chemical synthesis into materials science and engineering (M. Yamaji et al., 2017; Li-min Huang et al., 2013).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2,3-diiodo-5-(trifluoromethyl)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F3I2N/c7-6(8,9)3-1-4(10)5(11)12-2-3/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLXFJYJAZSYLCZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1I)I)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F3I2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50679124 |

Source

|

| Record name | 2,3-Diiodo-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.89 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227599-67-8 |

Source

|

| Record name | 2,3-Diiodo-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Bromo-6-methylimidazo[1,2-b]pyridazine](/img/structure/B595163.png)

![[13C]-9-Methylfluorene-9-carboxylic acid](/img/structure/B595165.png)